Racanisodamine

説明

特性

IUPAC Name |

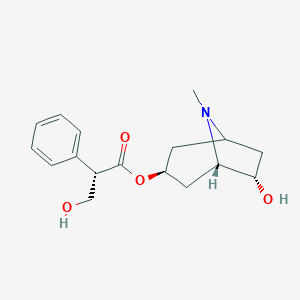

(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQYWNWRJNXDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55869-99-3 | |

| Record name | Anisodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Steps and Conditions

-

Hydrolysis of 2,5-Dimethoxy-2,5-Dihydrofuran :

-

2,5-Dimethoxy-2,5-dihydrofuran is hydrolyzed with 3 mol/L hydrochloric acid at 45°C for 8 hours to yield hydroxyl succinaldehyde.

-

-

Condensation with Glycine and Acetonedicarboxylic Acid :

-

Glycine, acetonedicarboxylic acid, and sodium acetate are added to the reaction mixture.

-

pH is adjusted to 5–6 using saturated sodium carbonate, followed by heating at 50°C for 15 hours and 70°C for 2 hours.

-

-

Purification :

This method enhances yield (78–82%) compared to traditional approaches, which often suffer from side reactions and lower purity.

Formulation of this compound Hydrochloride Injection

Traditional Preparation Process

Early methods (e.g., CN102988287A) involved:

-

Dissolving this compound (8.9 g/1000 mL), sodium chloride (8.5 g), and 0.2 mol/L hydrochloric acid (146 mL) in water for injection.

-

Adjusting pH to 5.5–6.0, followed by filtration and sterilization.

However, this process faced challenges:

Optimized Composition and pH Control

Patent CN104069064A revolutionized stability by controlling pH to <4:

Key Formulation Parameters

| Component | Range per 1000 mL | Role |

|---|---|---|

| This compound | 8–10 g | Active ingredient |

| Sodium chloride | 6–9 g | Tonicity adjuster |

| 0.1 mol/L HCl | 250–400 mL | pH adjustment |

| Water for injection | q.s. to 1000 mL | Solvent |

pH-Dependent Stability

| pH Range | Hydrolysis Rate (45°C, 75% RH) | Impurity Increase (30 days) |

|---|---|---|

| 2.0–3.0 | Low | ≤0.5% |

| 3.5–3.9 | Minimal | ≤0.2% |

| 4.0–6.0 | High | ≥2.5% |

Critical Finding : Compositions with pH 3.5–3.9 exhibited negligible hydrolysis, even after high-temperature sterilization (100°C, 30 minutes).

Process Innovations for Industrial Production

High-Pressure Ultrafiltration

Patent CN102988287A introduced ultrafiltration under 1 MPa pressure to enhance clarity and stability:

Comparative Filtration Efficiency

| Filtration Method | Particle Retention (μm) | Turbidity (NTU) | Sterility Assurance |

|---|---|---|---|

| Traditional | 0.22 | 1.5–2.0 | 99.5% |

| Ultrafiltration | 0.01 | 0.3–0.5 | 99.99% |

This method reduced fiber-like impurities by 90% and improved batch consistency.

Nitrogen Protection During Sterilization

To prevent oxidation:

-

Nitrogen is sparged into vials before sealing.

-

Oxygen levels are maintained at <0.5% during autoclaving (100°C, 30 minutes).

Stability and Quality Control

Accelerated Stability Testing

Samples stored at 45°C and 75% RH for 30 days showed:

Impurity Profile by pH

| pH | Initial Impurities | Day 30 Impurities |

|---|---|---|

| 2.5 | 0.15% | 0.48% |

| 3.5 | 0.12% | 0.21% |

| 4.0 | 0.20% | 2.85% |

Industrial-Scale Manufacturing Protocols

Batch Preparation (1000 L Scale)

-

Mixing :

-

This compound (9 kg), sodium chloride (7 kg), and 0.1 mol/L HCl (300 L) are dissolved in 700 L water.

-

-

pH Adjustment :

-

pH is fine-tuned to 3.7 ± 0.1 using additional HCl.

-

-

Ultrafiltration :

-

Passed through a 10 kDa membrane at 1 MPa.

-

-

Sterilization :

化学反応の分析

反応の種類: アトロピンは、以下を含むさまざまな化学反応を受けます。

酸化: アトロピンは酸化されてアトロピンN-オキシドを形成することができます。

還元: アトロピンの還元により、トロピンとトロピン酸が生成される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化アルミニウムリチウム(LiAlH4)などの還元剤が使用されます。

主な生成物:

酸化: アトロピンN-オキシド。

還元: トロピンとトロピン酸。

4. 科学研究への応用

アトロピンは、科学研究において幅広い用途があります。

科学的研究の応用

Ophthalmological Applications

Racanisodamine Eye Drops

this compound has been developed into eye drops specifically targeting myopia (nearsightedness). Clinical studies have demonstrated the effectiveness of these eye drops in improving vision while minimizing irritation to the eyes. The formulation typically includes:

- This compound : 0.051 - 0.999 g

- Sodium Hyaluronate : 0.012 - 0.049 g

- Isoosmotic Regulating Agent : 0.4 - 2.5 g

- Water for Injection : 100 ml

In a comparative study involving adolescents aged 9 to 18, this compound eye drops showed a total effective rate of 94% in improving vision compared to an 85% effectiveness rate for commercially available alternatives . This suggests that this compound may be a superior option for treating myopia in younger populations.

| Parameter | Test Group (this compound) | Matched Group (Commercial) |

|---|---|---|

| Total Effective Rate | 94% | 85% |

| Effective Improvement | 35 | 29 |

| Ineffective Cases | 6 | 10 |

Gastrointestinal Applications

Use in Gastrointestinal Imaging

this compound hydrochloride has been utilized in medical imaging procedures to reduce gastrointestinal motility during CT scans. In a study involving patients with advanced gastric cancer, a dose of 10 mg was administered intramuscularly prior to imaging to facilitate better visualization by minimizing peristalsis . This application underscores this compound's role in enhancing diagnostic accuracy.

Neuroprotective and Anti-inflammatory Applications

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly in the context of chronic pain and inflammation management. Its mechanism may involve antioxidant effects that protect against cellular damage caused by free radicals .

Radiation-Induced Lung Injury

Recent studies have highlighted the potential of this compound in mitigating radiation-induced lung injury. It has been shown to alleviate inflammation, reduce lung fibrosis, and reverse cellular senescence following exposure to radiation therapy . This suggests a promising avenue for its use in patients undergoing radiotherapy.

作用機序

アトロピンは、主にムスカリン受容体とα1アドレナリン受容体の拮抗作用によって効果を発揮します . これらの受容体を遮断することにより、アトロピンはアセチルコリンとノルエピネフリンの作用を阻害し、微小循環での血管拡張と血流の改善をもたらします . このメカニズムは、血流の改善が患者の転帰を大幅に改善する可能性のある敗血症性ショックなどの状態において特に有益です .

類似化合物:

アトロピンの独自性: アトロピンは、アトロピンに比べて毒性が低く、カルシウム拮抗作用や抗酸化作用などの追加の薬理学的利点があることからユニークです . これらの特性により、さまざまな血管および炎症性疾患の治療において貴重な治療薬となります .

類似化合物との比較

Racanisodamine belongs to the anticholinergic class of drugs. Below is a detailed comparison with structurally and functionally related compounds:

Pharmacological Profile

Key Differences :

- Atropine vs. This compound: Atropine has a broader systemic effect, often causing pronounced side effects like tachycardia and dry mouth. This compound exhibits fewer adverse effects due to its lower affinity for salivary and cardiac receptors .

- Anisodamine vs. This compound: this compound is the racemic form of anisodamine.

Efficacy in Clinical Trials

Key Insight : this compound’s efficacy in acute settings is comparable to opioids like morphine but with a lower risk of respiratory depression .

Molecular and Physicochemical Properties

| Property | This compound | Anisodamine | Atropine |

|---|---|---|---|

| Molecular Weight | 305.37 g/mol | 305.37 g/mol | 289.37 g/mol |

| Solubility (DMSO) | 60 mg/mL | 50 mg/mL | 65 mg/mL |

| Storage | -20°C (powder) | -20°C (powder) | Room temperature |

Key Difference : this compound’s stability at lower temperatures may enhance shelf-life compared to atropine .

生物活性

Racanisodamine is a natural tropane alkaloid primarily derived from the roots of Aconitum tanguticus, a plant used in traditional Chinese medicine. This compound has garnered attention due to its diverse biological activities, including its roles as an antagonist of adrenergic receptors and its antioxidant properties. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is structurally related to anisodamine, with a chemical formula of CHNO. It exhibits weak antagonistic activity against α-adrenergic receptors, with reported pKi values of 2.63 for WB-4101 and 1.61 for clonidine .

Biological Activities

1. Adrenergic Antagonism

This compound acts as a weak antagonist at α-adrenergic receptors, which are involved in various physiological responses, including vasoconstriction and blood pressure regulation. The ability to block these receptors may have implications for managing conditions like hypertension and heart failure .

2. Antioxidant Effects

One of the notable biological activities of this compound is its antioxidant capacity. It protects cells from oxidative stress by scavenging free radicals, thereby potentially reducing cellular damage associated with various diseases . This property is particularly significant in the context of neuroprotection and cardiovascular health.

Case Studies

Several studies have investigated the biological effects of this compound:

- Neuroprotective Effects : In a study examining the neuroprotective properties of this compound, it was found that the compound significantly reduced neuronal cell death induced by oxidative stress in vitro. This suggests potential therapeutic applications in neurodegenerative diseases .

- Cardiovascular Implications : Another investigation highlighted the role of this compound in modulating cardiovascular responses in animal models. The compound demonstrated a capacity to lower blood pressure through its adrenergic antagonism .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Neuroprotection | In vitro cell culture | Reduced oxidative stress-induced cell death |

| Cardiovascular Effects | Animal model assessment | Lowered blood pressure via α-adrenergic blockade |

| Antioxidant Activity | Free radical scavenging assay | Significant reduction in reactive oxygen species (ROS) levels |

The mechanisms underlying the biological activities of this compound include:

- Receptor Interaction : By binding to α-adrenergic receptors, this compound can modulate neurotransmitter release and vascular tone.

- Antioxidant Pathways : The compound may enhance endogenous antioxidant defenses and inhibit lipid peroxidation, contributing to its protective effects against oxidative damage .

Q & A

Q. What safety protocols should be prioritized when handling Racanisodamine in laboratory settings?

this compound is classified under GHS as harmful if swallowed (H302) and causes serious eye irritation (H319). Essential protocols include:

- Use of impermeable gloves (e.g., nitrile) and sealed goggles to prevent skin/eye contact .

- Immediate decontamination of exposed areas with water and disposal of contaminated clothing .

- Avoidance of food/drink in workspaces and strict hygiene practices (e.g., pre- and post-experiment handwashing) .

- Emergency measures: Consult medical professionals if ingested or inhaled, and provide SDS documentation to healthcare providers .

Q. How can researchers design reproducible in vivo experiments to study this compound’s pharmacokinetics?

- Model Selection : Use validated animal models (e.g., cold-exposed rats/mice for vascular studies or radiation-induced lung injury models for inflammation analysis) .

- Dosage Standardization : Reference prior studies (e.g., 10–50 mg/kg in rodent models) and adjust for route (intravenous vs. topical) .

- Control Groups : Include vehicle controls and comparator agents (e.g., prazosin) to isolate this compound-specific effects .

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal) to detail methods in the main text or supplementary materials for reproducibility .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anti-inflammatory effects via the Nrf2 pathway?

this compound mitigates radiation-induced lung injury by activating the Nrf2 pathway, which regulates antioxidant responses and reduces oxidative stress. Key findings include:

- Inhibition of Senescence : Downregulation of pro-inflammatory cytokines (IL-6, TNF-α) and senescence markers (p16, p21) in irradiated lung tissues .

- Pathway Validation : Use knockout models (e.g., Nrf2⁻/⁻ mice) or inhibitors (e.g., ML385) to confirm mechanistic specificity .

- Dose-Dependent Effects : Higher doses (e.g., 20 mg/kg) show significant fibrosis reduction compared to lower doses in murine models .

Q. How can researchers resolve contradictions in this compound’s efficacy across different experimental models?

- Methodological Scrutiny : Assess confounding variables (e.g., species-specific metabolism, administration routes) using systematic review frameworks (e.g., PICO) .

- Meta-Analysis : Combine data from heterogeneous studies (e.g., myopia vs. sepsis models) to identify dose-response trends or model limitations .

- In Vitro/In Vivo Bridging : Validate findings using human cell lines (e.g., bronchial epithelial cells) alongside animal models to assess translational relevance .

Methodological Guidance

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

- PICO Framework : Define Population (e.g., irradiated mice), Intervention (this compound dosage), Comparison (vehicle/control), and Outcomes (inflammatory markers) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., exploring this compound’s dual role in myopia and sepsis) .

- Literature Gaps : Prioritize understudied areas (e.g., long-term toxicity or combinatorial therapies) .

Q. How should researchers integrate multi-omics data to study this compound’s systemic effects?

- Transcriptomics : RNA sequencing of treated tissues to identify Nrf2-regulated genes .

- Metabolomics : LC-MS profiling to track this compound metabolites and correlate with efficacy .

- Data Harmonization : Use platforms like Galaxy or KNIME to merge datasets and identify cross-modal biomarkers .

Data Reporting and Ethical Compliance

Q. What are the best practices for reporting this compound-related data in manuscripts?

- Experimental Details : Include synthesis protocols, purity assays (e.g., HPLC), and stability data (e.g., storage conditions) .

- Ethical Statements : For in vivo studies, specify IACUC approval and ARRIVE guidelines compliance .

- Negative Results : Publish non-significant findings (e.g., lack of efficacy in certain models) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。